molecular formula C11H12N2 B1281346 4-Amino-2,8-dimethylquinoline CAS No. 51617-12-0

4-Amino-2,8-dimethylquinoline

Cat. No.: B1281346
CAS No.: 51617-12-0
M. Wt: 172.23 g/mol
InChI Key: KKAHYNSPPVCKKU-UHFFFAOYSA-N
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Description

4-Amino-2,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol It is a derivative of quinoline, characterized by the presence of amino and methyl groups at the 4 and 2,8 positions, respectively

Scientific Research Applications

4-Amino-2,8-dimethylquinoline has a wide range of applications in scientific research:

Safety and Hazards

“4-Amino-2,8-dimethylquinoline” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statements H302 - H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the reaction of 2,4,6-trichloropyridine with ammonia and formaldehyde . This reaction typically proceeds under controlled conditions, with specific parameters such as enthalpy, entropy, and heat capacity being monitored to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis protocols that are designed for efficiency and cost-effectiveness. These methods may include the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . The goal is to produce the compound in high purity and yield while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce a variety of substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-2,8-dimethylquinoline involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or interfere with DNA replication processes. The compound’s ability to form complexes with metal ions also plays a role in its biological activity . Additionally, its structure allows it to participate in redox reactions, contributing to its pharmacological effects .

Comparison with Similar Compounds

Comparison: 4-Amino-2,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions. For example, the presence of the amino group at the 4-position can enhance its ability to form hydrogen bonds, influencing its interaction with biological targets .

Properties

IUPAC Name

2,8-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAHYNSPPVCKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497033
Record name 2,8-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51617-12-0
Record name 2,8-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,8-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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